6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
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Description
6-Tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a useful research compound. Its molecular formula is C17H26N2O2S and its molecular weight is 322.47. The purity is usually 95%.
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Scientific Research Applications
Tert-Butyl Groups in Chemical Synthesis
Tert-butyl groups are widely used in chemical synthesis for the protection of functional groups. They play a crucial role in the synthesis of complex molecules by protecting reactive sites during chemical reactions. The review by Pellissier (2011) highlights the importance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, where tert-butyl groups may be involved as protecting groups or part of the reactants to improve selectivity and yield Pellissier, 2011.
Morpholine Derivatives in Pharmacology
Morpholine derivatives are significant in pharmacological research due to their versatile pharmacophoric properties. Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, emphasizing their importance in developing novel therapeutic agents. Morpholine rings are present in various organic compounds developed for diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties Asif & Imran, 2019.
Properties
IUPAC Name |
(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)11-4-5-12-13(10-11)22-15(18)14(12)16(20)19-6-8-21-9-7-19/h11H,4-10,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLDWDHDHOKDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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